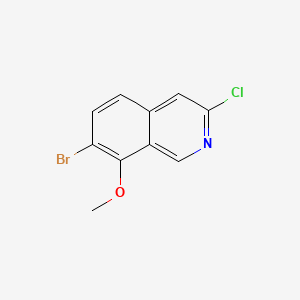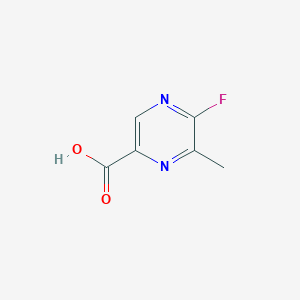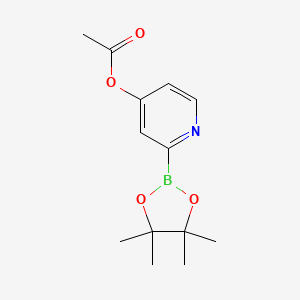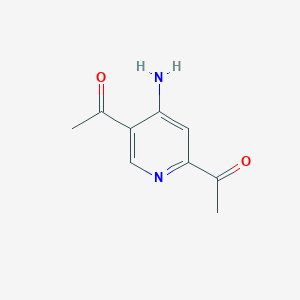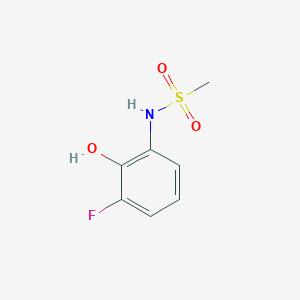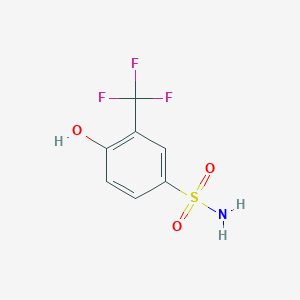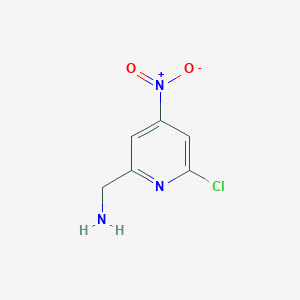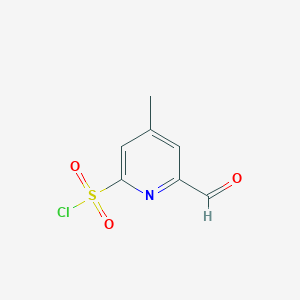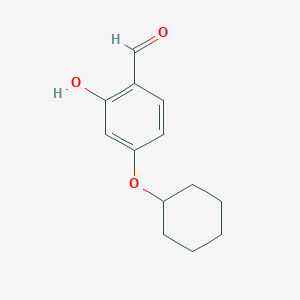
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a hydroxy group at the second position and a cyclohexyloxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.
Etherification: The hydroxy group at the fourth position is etherified using cyclohexanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-(Cyclohexyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(Cyclohexyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde involves its interaction with various molecular targets:
Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Receptor Binding: The compound can interact with specific receptors, modulating their activity.
Pathways Involved: It can affect metabolic pathways involving aldehyde dehydrogenases and other related enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the cyclohexyloxy group, making it less hydrophobic.
2-Hydroxybenzaldehyde: Lacks the cyclohexyloxy group, affecting its reactivity and solubility.
4-(Methoxy)-2-hydroxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
Uniqueness
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde is unique due to the presence of the cyclohexyloxy group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in proteins and enzymes. This structural feature can influence its biological activity and solubility in organic solvents.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-cyclohexyloxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-10-6-7-12(8-13(10)15)16-11-4-2-1-3-5-11/h6-9,11,15H,1-5H2 |
InChI Key |
ZCIHDLDSAZLSQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


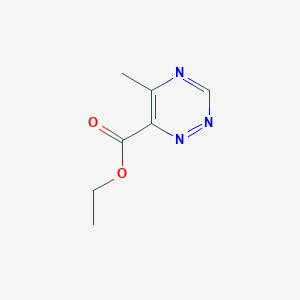
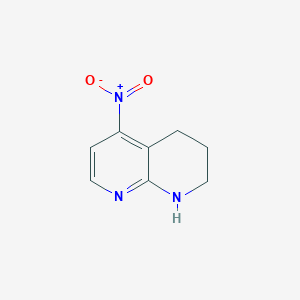
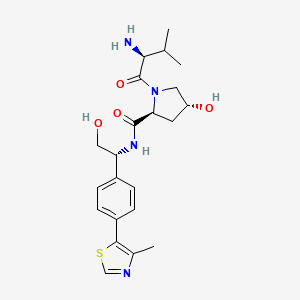
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
